molecular formula C9H9ClN2O B1482533 4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole CAS No. 2092086-78-5

4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole

Cat. No.: B1482533
CAS No.: 2092086-78-5
M. Wt: 196.63 g/mol
InChI Key: RQUHCSYLQZNNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Biological Activity

4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic implications.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound are summarized below:

1. Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-712.5
4-benzoyl-1H-pyrazoleHepG20.95
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoleMTB strain H37Rv6.25

The compound's mechanism may involve the inhibition of key signaling pathways in cancer proliferation and survival.

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines:

CompoundCytokine Inhibited% Inhibition at 10 µMReference
This compoundTNF-α76%
N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazoleIL-693%

These findings suggest that the compound may be effective in managing inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial effects of pyrazoles have also been documented. While specific data on this compound is limited, related pyrazoles have demonstrated significant activity against bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundE. coli40
1-acetyl-3-substituted phenyl-pyrazolesBacillus subtilis20

These studies indicate potential for use in treating infections.

Case Studies

Case studies involving pyrazole derivatives highlight their therapeutic potential:

  • Anticancer Study : A study involving a series of pyrazole derivatives showed that compounds with furan substituents exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to controls. The study concluded that structural modifications could lead to more potent anticancer agents.
  • Anti-inflammatory Research : In vivo studies demonstrated that pyrazole derivatives significantly reduced edema in animal models of inflammation, suggesting their utility in treating inflammatory diseases.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including 4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole, have shown promising antimicrobial properties. Research indicates that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. For instance, studies have reported that specific pyrazole derivatives demonstrate significant inhibitory effects against pathogens such as Staphylococcus aureus and Candida species .

Case Study:
In a study evaluating a series of pyrazole derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 mg/mL against various bacterial strains, indicating their potential as effective antimicrobial agents .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively investigated. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth across various cancer types.

Case Study:
A notable study demonstrated that a pyrazole derivative exhibited IC50 values of 0.39 µM against HCT116 cancer cells and 0.46 µM against MCF-7 cell lines, suggesting strong antiproliferative effects . The mechanism involved the downregulation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. They can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process.

Case Study:
Research has highlighted that certain pyrazole derivatives possess selectivity towards COX-2 with superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib . In vivo studies demonstrated minimal ulcerogenic effects while providing significant edema reduction in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrazole ring can enhance its biological activity.

Modification Effect on Activity
Substitution at position 3Increased anticancer activity
Chlorine substitutionEnhanced antimicrobial properties
Furan ring presenceImproved anti-inflammatory effects

Properties

IUPAC Name

4-(2-chloroethyl)-5-(furan-3-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHCSYLQZNNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(C=NN2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
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4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
Reactant of Route 3
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
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4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
Reactant of Route 5
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole
Reactant of Route 6
4-(2-chloroethyl)-3-(furan-3-yl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.